N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine

Organofluorine Chemistry Chemical Stability NMR Spectroscopy

Researchers requiring a stable trifluoroacetimidohydrazide (TFAIH) source often encounter decomposition in analogous hydrazides. This compound (CAS 758-84-9) resolves this via its stable hydrazonium salt form, ensuring consistent performance. It enables high-yielding (70-96%) SmI₂-mediated reductive N-N bond cleavage to valuable trifluoroacetamides, and serves as a validated intermediate in agrochemical pathways (e.g., pymetrozine). - Shelf-stable hydrazonium form eliminates solid-state degradation. - Enables efficient N-N cleavage for trifluoroacetamide synthesis. - Industrially validated building block for N-heterocycles and agrochemicals.

Molecular Formula C4H3F6N3O
Molecular Weight 223.08 g/mol
CAS No. 758-84-9
Cat. No. B3043160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine
CAS758-84-9
Molecular FormulaC4H3F6N3O
Molecular Weight223.08 g/mol
Structural Identifiers
SMILESC(=NNC(=O)C(F)(F)F)(C(F)(F)F)N
InChIInChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14)
InChIKeyANQWQPHOLAKDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine (CAS 758-84-9) Compound Profile for Scientific Procurement


N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine (CAS 758-84-9) is a specialized organofluorine compound characterized by its hydrazine backbone substituted with two trifluoromethyl-containing acyl groups . This compound is often encountered as the stable hydrazonium salt, hydrazonium N,N′-ditrifluoroacetyl hydrazinate [1]. It has a molecular formula of C4H3F6N3O, a molecular weight of 223.08 g/mol, and a melting point of 158-160 °C .

Why Generic Hydrazine Derivatives Cannot Substitute for CAS 758-84-9 in Fluorinated Synthesis


The unique combination of two trifluoroacetyl groups on the hydrazine core of CAS 758-84-9 confers distinct properties that are not shared by simpler or non-fluorinated analogs. For instance, the compound's stability is a key differentiator; the analogous trifluoroacethydrazide is known to be unstable in the solid state, spontaneously converting to the more stable hydrazonium N,N′-ditrifluoroacetyl hydrazinate form [1]. Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl groups enables specific synthetic applications, such as highly efficient reductive N-N bond cleavage to yield trifluoroacetamides, a reactivity profile that is not observed with acetyl or other non-fluorinated acyl groups [2]. Substituting with a generic hydrazine derivative would compromise both the compound's stability during storage and its specific chemical utility in trifluoromethylation reactions.

Quantitative Differentiation of N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine (758-84-9)


Solid-State Stability of CAS 758-84-9 vs. Trifluoroacethydrazide

The target compound exists as the stable hydrazonium N,N′-ditrifluoroacetyl hydrazinate, whereas the closely related analog trifluoroacethydrazide is unstable and spontaneously converts to this same hydrazonium salt. This intrinsic instability of the simple hydrazide makes it unsuitable for applications requiring a shelf-stable, pure reagent [1].

Organofluorine Chemistry Chemical Stability NMR Spectroscopy

Efficient N-N Bond Cleavage for Synthesis of Trifluoroacetamides

Trifluoroacetyl derivatives of hydrazines, like CAS 758-84-9, are activated for clean and efficient reductive N-N bond cleavage. This reaction, using samarium(II) iodide (SmI2) in methanol, yields trifluoroacetamides, which are valuable synthetic intermediates. The process proceeds with high efficiency [1].

Synthetic Methodology Reductive Cleavage Trifluoromethylation

Role as a Key Building Block (TFAIH) for Trifluoromethyl Heterocycles

This compound belongs to the class of trifluoroacetimidohydrazides (TFAIHs), which are recognized alongside trifluoroacetimidoyl chlorides (TFAICs) as crucial building blocks for synthesizing trifluoromethyl-containing heterocycles. These heterocycles are foundational in pharmaceutical and agrochemical development [1]. Compared to other trifluoromethyl building blocks, TFAIHs are noted for their ease of availability and handling, relative stability, and high reactivity [1].

Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

Primary Application Scenarios for N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine (758-84-9)


As a Stable Source of the Trifluoroacetimidoyl Moiety for Heterocycle Synthesis

Procure CAS 758-84-9 as a reliable and shelf-stable source of the trifluoroacetimidohydrazide (TFAIH) building block. Its established stability [1] ensures consistent performance in the synthesis of trifluoromethyl-containing N-heterocycles, which are critical for medicinal chemistry and agrochemical research [2].

Precursor for Trifluoroacetamides via Reductive N-N Cleavage

Utilize this compound as a precursor in synthetic routes requiring efficient and clean N-N bond cleavage. The trifluoroacetyl groups activate the hydrazine for high-yielding (70-96%) reductive cleavage with SmI2 to produce trifluoroacetamides, valuable intermediates for further functionalization [3].

Validated Intermediate for Fluorinated Agrochemical Development

Leverage the specific reactivity of this trifluoroacetylated hydrazine in established synthetic pathways. Its role as a key intermediate in processes related to the synthesis of commercial insecticides like pymetrozine [4] validates its utility in industrial-scale agrochemical manufacturing and process development.

Technical Documentation Hub

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